Cas no 50632-84-3 (PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]-)

Technical Introduction: PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]-, is a specialized organic compound featuring a pentanoic acid backbone substituted with a trifluoroacetylated amino group at the 5-position. This structure imparts unique reactivity, particularly in peptide synthesis and derivatization, where the trifluoroacetyl (TFA) group serves as a protective moiety for amines. The compound’s trifluoromethyl group enhances stability and influences electronic properties, making it valuable in intermediates for pharmaceuticals or agrochemicals. Its compatibility with standard coupling reagents and selective deprotection conditions underscores its utility in controlled functionalization. High purity grades ensure consistent performance in research and industrial applications.
PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- structure
50632-84-3 structure
Product Name:PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]-
CAS No:50632-84-3
MF:C7H10F3NO3
MW:213.154412746429
CID:3483075
PubChem ID:580992
Update Time:2025-05-19

PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- Chemical and Physical Properties

Names and Identifiers

    • PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]-
    • Pentanoic acid, 5-[(2,2,2-trifluoroacetyl)amino]-
    • 5-((2,2,2-Trifluoroacetyl)amino)pentanoic acid
    • 5-[(Trifluoroacetyl)amino]pentanoic acid #
    • 5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid
    • AKOS005216535
    • 50632-84-3
    • EN300-7173847
    • Pentanoic acid, 5-trifluoroacetamino-
    • 5-(2,2,2-Trifluoroacetamido)pentanoic acid
    • DTXSID301247630
    • 5-(trifluoroacetamido)pentanoic acid
    • JROSMTZIKFXOMM-UHFFFAOYSA-N
    • SCHEMBL6152808
    • Inchi: 1S/C7H10F3NO3/c8-7(9,10)6(14)11-4-2-1-3-5(12)13/h1-4H2,(H,11,14)(H,12,13)
    • InChI Key: JROSMTZIKFXOMM-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CCCCNC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 213.06127767Da
  • Monoisotopic Mass: 213.06127767Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 66.4Ų

PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- Pricemore >>

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PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- Related Literature

Additional information on PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]-

PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- (CAS No. 50632-84-3): A Comprehensive Overview in Modern Chemical Biology

PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]-, identified by its Chemical Abstracts Service (CAS) number 50632-84-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and therapeutic agents.

The molecular structure of PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- consists of a pentanoic acid backbone functionalized with a trifluoroacetyl amino group. This specific arrangement imparts distinct chemical and biological characteristics, making it a versatile intermediate in synthetic chemistry. The presence of the trifluoroacetyl moiety enhances the compound's reactivity and stability, which are crucial factors in medicinal chemistry applications.

In recent years, the interest in fluorinated compounds has surged due to their enhanced metabolic stability and binding affinity. The incorporation of fluorine atoms into drug molecules often leads to improved pharmacokinetic profiles, a phenomenon widely recognized in the pharmaceutical industry. The trifluoroacetyl group in PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- aligns with this trend, offering potential advantages in drug design and development.

One of the most compelling aspects of this compound is its utility as a building block for more complex molecules. Researchers have leveraged its structural features to synthesize novel peptides, protease inhibitors, and other bioactive entities. The ability to modify the pentanoic acid backbone while retaining the trifluoroacetyl amino functionality provides chemists with a high degree of flexibility in designing targeted therapeutics.

The pharmaceutical industry has been exploring various applications of PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]-. For instance, its derivatives have shown potential in inhibiting specific enzymes implicated in inflammatory and infectious diseases. The trifluoroacetyl group's ability to enhance binding interactions with biological targets makes it an attractive feature for developing small-molecule drugs with improved efficacy.

Moreover, the compound's role in material science cannot be overlooked. Its unique chemical properties have been investigated for applications in advanced polymers and coatings. The fluorinated moiety contributes to the material's resistance to degradation and environmental stressors, making it suitable for high-performance materials used in industrial and technological settings.

The synthesis of PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to optimize yield and purity. These advancements reflect the ongoing efforts to streamline the production of complex organic molecules like this one.

Recent studies have also highlighted the compound's potential in computational chemistry and molecular modeling. Its well-defined structure allows researchers to use it as a reference compound for developing predictive models that can aid in drug discovery. By integrating experimental data with computational approaches, scientists can accelerate the identification of novel bioactive molecules derived from similar scaffolds.

The safety profile of PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential effects on human health and the environment. These studies have demonstrated that when handled under appropriate conditions, the compound exhibits low toxicity and minimal environmental impact.

In conclusion, PENTANOIC ACID, 5-[(TRIFLUOROACETYL)AMINO]- (CAS No. 50632-84-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable asset for scientists working on drug development, material science, and beyond. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is poised to expand further.

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